![molecular formula C8H9NO3 B2900033 (R)-1-(3-nitrophenyl)ethanol CAS No. 76116-24-0](/img/structure/B2900033.png)
(R)-1-(3-nitrophenyl)ethanol
Overview
Description
“®-1-(3-nitrophenyl)ethanol” is a chemical compound used for scientific research . It is related to “1-(3-nitrophenyl)ethanol”, which is available from scientific research product suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a metal-free reduction of both aromatic and aliphatic nitro groups to amines has been achieved using a combination of HSiCl3 and a tertiary amine . This reaction is of wide general applicability and tolerates many functional groups .Scientific Research Applications
Chiral Synthesis and Stereochemistry
(R)-1-(3-nitrophenyl)ethanol has been employed in the synthesis of chiral molecules. For instance, the synthesis and stereochemistry of diastereoisomers of phosphates derived from nitrophenyl ethanol have been explored, using procedures like fractional crystallization and X-ray crystallography to determine the absolute stereochemistry (Corrie et al., 1992).
Photochemical Reactions
The compound's photochemical behavior has been studied, particularly in the context of nitrobenzyl alcohols. Research involving laser flash photolysis and time-resolved infrared spectroscopy has provided insights into the reaction mechanisms of 2-nitrobenzyl compounds, including 1-(2-nitrophenyl)ethanol (Gáplovský et al., 2005).
Biocatalysis and Asymmetric Synthesis
The compound has been used in the biocatalytic production of chiral intermediates. For instance, a Bacillus amyloliquefaciens esterase was used for the enantioselective hydrolysis of ethyl esters to produce optically pure (R)-1-(3',4'-methylenedioxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis (Liu et al., 2014).
Synthesis of Pharmaceutical Precursors
This compound serves as a precursor in synthesizing β-adrenergic receptor blocking drugs. Research has focused on obtaining pure enantiomers of such compounds using enzymatic transesterification reactions (Kapoor et al., 2005).
Catalysis and Asymmetric Reactions
The compound has been used in studies exploring the asymmetric catalysis of nitroalcohols. For instance, research on chiral discrimination in electrocatalytic oxidation has provided insights into the selective detection and analysis of chiral alcohols, including nitrophenyl ethanol (Kashiwagi et al., 1999).
Bio-ethanol Reforming for Hydrogen Production
While not directly involving this compound, studies on the reforming of bio-ethanol for hydrogen production are relevant, as they explore the conversion processes of related ethanol compounds (Ni et al., 2007).
Asymmetric Bioreduction
Research has also been conducted on the asymmetric bioreduction of various ketones to chiral alcohols using microbial systems. This includes the synthesis of (R)-nifenalol, a β-adrenergic blocker, using a specific enantiomer of nitrophenyl ethanol (Yang et al., 2006).
properties
IUPAC Name |
(1R)-1-(3-nitrophenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAVXDUWMFCK-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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